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molecular formula C11H6Cl2N2 B1202646 Fenpiclonil CAS No. 74738-17-3

Fenpiclonil

Cat. No. B1202646
M. Wt: 237.08 g/mol
InChI Key: FKLFBQCQQYDUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709053

Procedure details

3.2 g of the 3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole obtained in (b) are kept for 5 hours at c. 100° C. in 50 ml of acetic anhydride, then cooled to room temperature, poured into ice/NaOH, and the resultant mixture is stirred for 2 hours. The precipitate is dissolved in ethyl acetate, washed with water, the exter phase is dried over magnesium sulfate. The residue is purified by column chromatography (silica gel; elution with a 4:1 mixture of toluence/ethyl acetate). Melting point: 149°-151° C.
Name
3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[N:2]=[CH:3][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:10]=2[Cl:16])=[CH:7][NH:6][CH:5]=1.ON=CC1NC=C(C2C=CC=C(Cl)C=2Cl)C=1>C(OC(=O)C)(=O)C.C(OCC)(=O)C>[Cl:16][C:10]1[C:11]([Cl:15])=[CH:12][CH:13]=[CH:14][C:9]=1[C:8]1[C:4]([C:3]#[N:2])=[CH:5][NH:6][CH:7]=1

Inputs

Step One
Name
3-hydroxyiminomethyl-4-(2,3-dichlorophenyl)pyrrole
Quantity
3.2 g
Type
reactant
Smiles
ON=CC1=CNC=C1C1=C(C(=CC=C1)Cl)Cl
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=CC=1NC=C(C1)C1=C(C(=CC=C1)Cl)Cl
Step Two
Name
ice NaOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the exter phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel
WASH
Type
WASH
Details
elution
ADDITION
Type
ADDITION
Details
with a 4:1 mixture of toluence/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=C(C=CC=C1Cl)C=1C(=CNC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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